4-[(1-Naphthyloxy)methyl]piperidine
CAS No.: 858934-68-6
Cat. No.: VC2407980
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
![4-[(1-Naphthyloxy)methyl]piperidine - 858934-68-6](/images/structure/VC2407980.png)
Specification
CAS No. | 858934-68-6 |
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Molecular Formula | C16H19NO |
Molecular Weight | 241.33 g/mol |
IUPAC Name | 4-(naphthalen-1-yloxymethyl)piperidine |
Standard InChI | InChI=1S/C16H19NO/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2 |
Standard InChI Key | DZLIUBRSCXZJIL-UHFFFAOYSA-N |
SMILES | C1CNCCC1COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES | C1CNCCC1COC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Properties
Molecular Identity and Classification
4-[(1-Naphthyloxy)methyl]piperidine belongs to the broader family of substituted piperidines with aryloxy moieties. The compound features a central piperidine ring with a methyl linker connecting to a naphthyloxy group at the 1-position of naphthalene. This structural arrangement differentiates it from similar compounds such as 4-[(2-Naphthyloxy)methyl]piperidine, which has been documented in chemical databases .
Physicochemical Properties
Based on structural analysis and comparison with the 2-naphthyloxy isomer, the following properties can be estimated:
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₁₆H₁₉NO | Calculated from structure |
Molecular Weight | 241.33 g/mol | Calculated from molecular formula |
Physical State | Solid at room temperature | Predicted based on similar compounds |
Solubility | Soluble in organic solvents; limited water solubility | Predicted based on structural features |
LogP | ~3.5-4.0 | Estimated based on similar structures |
pKa | ~9.5-10.0 (piperidine nitrogen) | Predicted based on similar piperidine structures |
The compound's piperidine nitrogen provides a basic site, suggesting potential salt formation capabilities that may enhance its pharmaceutical applications and solubility profiles in various pH environments.
Synthetic Approaches
General Synthetic Pathways
Synthesis of 4-[(1-Naphthyloxy)methyl]piperidine likely follows similar pathways to those documented for related compounds. Based on synthetic methodologies for similar structures, the following approaches may be viable:
Mitsunobu Reaction Pathway
A common synthetic route for similar compounds employs the Mitsunobu reaction between 4-(hydroxymethyl)piperidine derivatives and 1-naphthol. This approach has been documented for related compounds as evidenced in patent literature . The reaction typically proceeds as follows:
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Reaction of 4-(hydroxymethyl)piperidine (often protected as a carbamate) with 1-naphthol
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Utilization of triphenylphosphine and diethyl azodicarboxylate (DEAD) as coupling agents
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Subsequent deprotection to yield the target compound
The reaction can be represented as:
4-(hydroxymethyl)piperidine derivative + 1-naphthol → 4-[(1-Naphthyloxy)methyl]piperidine
This methodology has shown efficacy in producing related compounds with yields typically ranging from 50-70% .
Alternative Synthetic Approaches
Alternative approaches might involve:
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Nucleophilic substitution reactions using alkoxide formation
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Williamson ether synthesis variants
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Coupling reactions mediated by various catalysts
Patent literature documents NaH-mediated coupling reactions for similar compounds, where sodium hydride suspensions in DMSO facilitate the reaction between hydroxymethyl piperidine derivatives and aryl halides .
Structural Analogs and Comparative Analysis
Comparison with Related Compounds
The structural relationship between 4-[(1-Naphthyloxy)methyl]piperidine and its analogs provides valuable insights:
The positional isomerism between 1-naphthyloxy and 2-naphthyloxy derivatives is particularly noteworthy, as it can significantly impact the three-dimensional arrangement of the molecule and consequently its interaction with biological targets.
Analytical Considerations
Identification Methods
For the identification and characterization of 4-[(1-Naphthyloxy)methyl]piperidine, several analytical techniques would be appropriate:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR would display characteristic signals for the piperidine ring protons, methylene bridge, and aromatic protons of the naphthalene system
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¹³C-NMR would confirm the carbon framework
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Mass Spectrometry
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Expected molecular ion peak at m/z 241 corresponding to the molecular weight
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Fragmentation pattern likely showing characteristic loss of the piperidine or naphthyloxy groups
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Infrared Spectroscopy
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Characteristic bands for C-O-C ether linkage (typically 1050-1150 cm⁻¹)
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N-H stretching from the piperidine moiety
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Chromatographic Analysis
Chromatographic methods for isolation and purification would likely include:
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High-Performance Liquid Chromatography (HPLC)
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Reverse-phase conditions using C18 columns
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Mobile phases consisting of acetonitrile/water with appropriate buffers
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Thin-Layer Chromatography (TLC)
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Silica gel stationary phase
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Mobile phases such as dichloromethane/methanol mixtures with ammonia
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Research Applications and Future Directions
Future Research Directions
Several promising research avenues could be pursued with this compound:
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Comprehensive biological screening to identify specific receptor affinities
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Synthesis of derivative libraries to establish detailed structure-activity relationships
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Investigation of potential applications in neuropsychiatric disorders based on the piperidine moiety
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Exploration of antimicrobial properties suggested by the naphthyl component
Synthesis Optimization
Future work could focus on optimizing synthesis through:
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Developing green chemistry approaches with reduced environmental impact
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Exploring stereoselective synthesis methods if chirality is introduced through substitution
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Scaling up production for broader research applications
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